![molecular formula C30H38N4O5 B1666377 A12B4C3 CAS No. 1005129-80-5](/img/structure/B1666377.png)
A12B4C3
概要
科学的研究の応用
Key Findings:
- IC50 Value : A12B4C3 exhibits an IC50 of approximately 60 nM against PNKP, indicating its potency as an inhibitor .
- Specificity : The compound shows no significant inhibition of other phosphatases like calcineurin or protein phosphatase-1, underscoring its selectivity for PNKP .
Enhancing Radiosensitivity
This compound has been shown to significantly enhance the radiosensitivity of various cancer cell lines, including:
- A549 human lung carcinoma cells
- MDA-MB-231 breast adenocarcinoma cells
In these studies, treatment with this compound increased the effectiveness of radiation therapy by approximately twofold at non-toxic doses (1 μmol/L) by targeting hPNKP as the primary cellular mechanism .
Combination Therapies
Recent studies have explored the combination of this compound with other therapies:
- Carbon Ion Radiation : Research indicates that combining carbon ion irradiation with PNKP inhibition using this compound can enhance cell death in radioresistant prostate cancer cells (PC-3). The compound was effective in reducing the radiation dose required to achieve significant cytotoxicity .
- Chemotherapy Sensitization : In ovarian cancer models, this compound has been shown to sensitize cells to cisplatin and etoposide treatments. This was evidenced by increased apoptosis and reduced survival fractions when used in conjunction with these chemotherapeutic agents .
Case Studies
Several case studies highlight the efficacy of this compound:
- In a study focused on AML (acute myeloid leukemia) cells, this compound demonstrated enhanced sensitivity to DNA-damaging agents like ^111In-NLS-7G3 when used continuously prior to irradiation .
- Another investigation revealed that pre-treatment with this compound significantly improved the effectiveness of standard ovarian cancer treatments by enhancing the sensitivity of resistant cell lines .
Data Table: Summary of Key Findings
作用機序
A12B4C3は、ヒトポリヌクレオチドキナーゼ/ホスファターゼ(hPNKP)の活性を阻害することで効果を発揮します。この酵素は、DNA鎖の5'末端をリン酸化し、3'末端を脱リン酸化することにより、DNA修復において重要な役割を果たします。 hPNKPを阻害することにより、this compoundはDNA修復プロセスを阻害し、がん細胞の放射線やその他の治療法に対する感受性を高めます .
類似化合物の比較
類似化合物
A12B4C2: 構造が似ていますが、置換基が異なる、別のhPNKP阻害剤。
A12B4C4: コア構造が似ていますが、生物活性が異なる化合物。
独自性
This compoundは、hPNKPに対する高い効力と選択性、ならびにがん細胞の放射線感受性を高める能力により、独自性を持ちます。 これは、がん研究と潜在的な治療開発における貴重なツールとなっています .
生化学分析
Biochemical Properties
A12B4C3 functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity . It is capable of altering the secondary structure of polynucleotide kinase 3′-phosphatase (PNKP), a key enzyme involved in DNA repair pathways . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are significant. It has been observed to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PNKP enzyme. As a noncompetitive inhibitor, this compound forms a ternary complex with PNKP and a DNA substrate, disrupting the enzyme’s activity . This interaction can lead to changes in gene expression and influence the cell’s response to radiation .
Temporal Effects in Laboratory Settings
It is known that the compound can double the radiosensitivity of certain cancer cells
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It has been suggested that a low concentration of this compound can effectively radiosensitize PC-3 cells, a prostate cancer cell line
Metabolic Pathways
Given its role as a PNKP inhibitor, it is likely involved in pathways related to DNA repair
準備方法
合成経路と反応条件
A12B4C3の合成は、ピロロ[3,4-b]ピリジンコアの調製から始まる複数段階の工程を伴います。主な工程には以下が含まれます。
ピロロ[3,4-b]ピリジンコアの形成: これは、適切な前駆体を用いた環化反応によって達成されます。
置換反応: 求核置換反応による1-ヒドロキシウンデシル基と4-ニトロフェニルアミノ基の導入。
最終修飾: フェニル基を導入し、最終構造を得るために必要なその他の修飾を行うための追加の工程。
工業生産方法
This compoundの工業生産は、高収率と高純度を確保するために合成経路の最適化を必要とする可能性があります。これには以下が含まれます。
反応条件の最適化: 収率を最大化するための温度、溶媒、触媒の最適化。
精製プロセス: 高純度を達成するためのクロマトグラフィーと再結晶技術の使用。
化学反応の分析
反応の種類
A12B4C3は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: 求核置換反応は、コア構造にさまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムやパラジウム触媒を用いた水素ガスなどの還元剤。
置換: 塩基性条件下でのアミンやアルコールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、元の化合物のさまざまな置換誘導体であり、異なる生物活性を有する可能性があります。
類似化合物との比較
Similar Compounds
A12B4C2: Another inhibitor of hPNKP with similar structure but different substituents.
A12B4C4: A compound with similar core structure but different biological activity.
Uniqueness
A12B4C3 is unique due to its high potency and selectivity for hPNKP, as well as its ability to enhance radiosensitivity in cancer cells. This makes it a valuable tool in cancer research and potential therapeutic development .
生物活性
A12B4C3, chemically known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the polynucleotide kinase/phosphatase (PNKP) enzyme. This compound has garnered attention for its role in enhancing radiosensitivity in various cancer cell lines and its potential therapeutic applications in cancer treatment.
This compound primarily acts by inhibiting the phosphatase activity of PNKP, which is crucial for DNA repair mechanisms. The compound exhibits an IC50 value of approximately 60 nM, indicating its potency in disrupting PNKP's function without affecting other well-known phosphatases such as calcineurin and protein phosphatase-1 . This specificity makes this compound a valuable tool for studying the biological functions of PNKP and its implications in cancer therapy.
Radiosensitization
Research has shown that this compound enhances the radiosensitivity of several cancer cell lines, including A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells. At a non-toxic concentration of 1 μmol/L, this compound was able to double the radiosensitivity of these cells when exposed to ionizing radiation . This effect is attributed to the inhibition of PNKP, as cells depleted of PNKP did not exhibit increased radiosensitivity when treated with this compound, confirming that PNKP is the primary target .
Table 1: Summary of Biological Activity of this compound
Cell Line | IC50 (μmol/L) | Radiosensitivity Enhancement | Notes |
---|---|---|---|
A549 (Lung carcinoma) | 0.06 | Yes (2x) | Effective at 1 μmol/L |
MDA-MB-231 (Breast) | 0.06 | Yes (2x) | Effective at 1 μmol/L |
PC-3 (Prostate cancer) | 10 | Yes | Effective post carbon ion radiation |
Apoptosis Induction
In addition to enhancing radiosensitivity, this compound has been shown to induce apoptosis in cancer cells. Studies indicate that combining this compound with carbon ion radiation significantly increases apoptotic body formation in PC-3 prostate cancer cells . The mechanism involves cell cycle arrest at the G2/M phase and activation of caspase-3, a critical executor of apoptosis .
Study on Prostate Cancer Cells
In a study focusing on PC-3 prostate cancer cells, researchers evaluated the effects of this compound in combination with carbon ion radiation. The results demonstrated that treatment with this compound significantly inhibited cell survival and enhanced apoptosis compared to controls. Specifically, a concentration of 10 μM this compound combined with radiation reduced cell survival by more than 50% .
Zika Virus Study
This compound has also been investigated for its effects on Zika virus-infected neural progenitor cells (NPCs). The compound inhibited ZIKV replication by disrupting PNKP's function, leading to increased DNA damage and failure to activate DNA damage response pathways . This highlights the compound's potential beyond cancer therapy.
特性
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
Record name | BCB02_000099 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005129-80-5 | |
Record name | BCB02_000099 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].
Q2: How does this compound impact cancer cell sensitivity to chemotherapy?
A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is this compound specific to hPNKP or does it affect other enzymes?
A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。